molecular formula C18H16FN3O2 B3073578 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018053-46-7

3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3073578
CAS RN: 1018053-46-7
M. Wt: 325.3 g/mol
InChI Key: WZVIJZMWFSGXLS-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure that includes atoms of at least two different elements . In this case, the compound contains a pyrazolo[3,4-b]pyridine ring, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds it contains, and its atomic composition .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by factors like its functional groups, the types of bonds it contains, and its molecular structure. For instance, the presence of the carboxylic acid group (-COOH) in the compound you mentioned suggests that it might undergo reactions like decarboxylation or esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s molecular structure and the types of bonds it contains .

Scientific Research Applications

Kinase Inhibitor Development

Pyrazolo[3,4-b]pyridine derivatives, including compounds like 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, have been extensively studied for their potential as kinase inhibitors. This scaffold's versatility is evident from its ability to interact with kinases via multiple binding modes, making it a recurrent motif in the design of kinase inhibitors. Patents and research articles from 2008 to the present have detailed this compound's utility in targeting a broad range of kinases, indicating its significant role in therapeutic applications related to kinase inhibition. Its ability to bind to the hinge region of kinases, among other interactions, underscores its potency and selectivity, which are critical in the design of effective kinase inhibitors (Wenglowsky, 2013).

Heterocyclic Compound Synthesis

The chemistry of derivatives related to 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid showcases their importance as building blocks for synthesizing various heterocyclic compounds. Such derivatives have been employed in creating pyrazolo-imidazoles, thiazoles, spiropyridines, and other heterocycles. The unique reactivity of these compounds under mild conditions has facilitated the generation of diverse heterocyclic structures, emphasizing their role in advancing synthetic chemistry and material science (Gomaa & Ali, 2020).

Biological Applications

Compounds within the pyrazole carboxylic acid family, including the specific 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, are notable for their broad biological activities. These activities range from antimicrobial and anticancer effects to anti-inflammatory, antidepressant, and antiviral properties. Such wide-ranging biological implications highlight the compound's potential in developing new therapeutic agents across various medical fields (Cetin, 2020).

Optoelectronic Materials

The structural features of pyrazolo[3,4-b]pyridine derivatives lend themselves to applications beyond pharmaceuticals, including the development of optoelectronic materials. These compounds, through their incorporation into π-extended conjugated systems, have been explored for their potential in electronic devices, highlighting the versatility and broad applicability of 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in both life sciences and material sciences (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug discovery, where researchers are interested in how a compound interacts with specific biological targets like proteins or DNA .

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and environmental impact. For instance, compounds that are highly reactive or toxic can pose safety risks .

properties

IUPAC Name

3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-2-11-9-12(18(23)24)15-16(10-7-8-10)21-22(17(15)20-11)14-6-4-3-5-13(14)19/h3-6,9-10H,2,7-8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVIJZMWFSGXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C4CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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